Ethyl 2-formylnicotinate
CAS No.: 21908-07-6
Cat. No.: VC7908902
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21908-07-6 |
|---|---|
| Molecular Formula | C9H9NO3 |
| Molecular Weight | 179.17 g/mol |
| IUPAC Name | ethyl 2-formylpyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H9NO3/c1-2-13-9(12)7-4-3-5-10-8(7)6-11/h3-6H,2H2,1H3 |
| Standard InChI Key | UHTNTHAZMFWQDB-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(N=CC=C1)C=O |
| Canonical SMILES | CCOC(=O)C1=C(N=CC=C1)C=O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
Ethyl 2-formylnicotinate has the molecular formula C₉H₉NO₃, derived from the nicotinic acid scaffold (pyridine-3-carboxylic acid) with an ethyl ester (-COOEt) at position 3 and a formyl group (-CHO) at position 2. Its molecular weight is 195.17 g/mol, calculated using atomic masses (C: 12.01, H: 1.01, N: 14.01, O: 16.00).
Spectroscopic and Computational Descriptors
While experimental spectra are unavailable, computational tools predict key features:
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IR Spectroscopy: Strong absorption bands for ester C=O (~1,740 cm⁻¹) and formyl C=O (~1,710 cm⁻¹).
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NMR:
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SMILES:
CCOC(=O)C1=C(C=O)N=CC=C1(derived from ethyl 2-chloro-4-formylnicotinate’s SMILES).
Table 1: Comparative Molecular Properties of Nicotinate Derivatives
Synthesis and Reaction Pathways
Synthetic Strategies
The formylation of pyridine derivatives typically employs:
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Vilsmeier-Haack Reaction: Introduces formyl groups via POCl₃ and DMF, suitable for electron-rich aromatics.
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Oxidation of Hydroxymethyl Precursors: Manganese(IV) oxide (MnO₂) in dichloromethane (DCM) oxidizes -CH₂OH to -CHO, as demonstrated for methyl 6-formylnicotinate (97% yield) .
Proposed Synthesis for Ethyl 2-Formylnicotinate:
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Start with ethyl 2-(hydroxymethyl)nicotinate.
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Purify via silica gel chromatography (e.g., PE/EtOAc = 5:1).
Reactivity and Functionalization
The formyl group enables diverse transformations:
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Condensation Reactions: Form Schiff bases with amines.
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Reduction: Convert -CHO to -CH₂OH using NaBH₄.
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Nucleophilic Addition: Grignard reagents add to the carbonyl.
Applications in Medicinal Chemistry and Drug Development
Biological Activity
Analogous compounds exhibit antimicrobial and anti-inflammatory properties. For example, ethyl 2-chloro-4-formylnicotinate interacts with nicotinic acid receptors, suggesting potential in metabolic disorder therapeutics.
Role in Heterocyclic Synthesis
The formyl group serves as a handle for constructing fused pyridine systems, valuable in agrochemicals and pharmaceuticals.
| Derivative Type | Synthetic Method | Application |
|---|---|---|
| Schiff Bases | Reaction with amines | Antimicrobial agents |
| Hydrazones | Condensation with hydrazine | Anticancer candidates |
| α,β-Unsaturated ketones | Aldol condensation | Enzyme inhibitors |
Future Research Directions
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Synthetic Optimization: Explore catalysts (e.g., TEMPO) to improve formylation yields.
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Biological Screening: Test ethyl 2-formylnicotinate against bacterial/viral strains.
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Computational Studies: Model receptor binding using DFT or molecular docking.
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